2-Fluoro-8-azabicyclo[3.2.1]octan-3-one is a bicyclic compound that belongs to the class of azabicyclic structures, which are characterized by the presence of a nitrogen atom within a bicyclic framework. This compound features a fluorine atom at the second position and a ketone functional group at the third position of the bicyclic structure. Its molecular formula is CHFN\O, and it has a molecular weight of approximately 155.19 g/mol. The unique structural features of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one contribute to its potential applications in medicinal chemistry and drug development.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
The biological activity of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one has been investigated due to its structural similarities to known neurotransmitter reuptake inhibitors. Compounds in this class often exhibit significant pharmacological properties, including potential effects on serotonin, norepinephrine, and dopamine transporters. Preliminary studies suggest that this compound may possess activity against these transporters, making it a candidate for further investigation in therapeutic applications .
The synthesis of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one typically involves enantioselective construction methods that focus on forming the bicyclic scaffold. Common synthetic routes include:
While specific industrial production methods are not extensively documented, principles of large-scale organic synthesis apply, emphasizing optimization of reaction conditions and catalyst efficiency.
Due to its unique structure and potential biological activity, 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one has applications in:
The compound's ability to interact with biological targets makes it a valuable subject for research in pharmacology and medicinal chemistry .
Interaction studies have focused on the compound's ability to inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine. These studies are crucial for understanding its potential therapeutic effects and guiding further drug development efforts. The unique combination of the fluorine atom and ketone group may influence its binding affinity and selectivity towards these targets .
Several compounds share structural similarities with 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Lacks fluorine and ketone group | Potentially different biological activity |
| 2-Chloro-8-azabicyclo[3.2.1]octan-3-one | Chlorine instead of fluorine | May exhibit different reactivity and biological activity |
| 8-Oxabicyclo[3.2.1]octane | Contains an oxygen atom instead of nitrogen | Different reactivity due to lack of nitrogen |
| 8-Azabicyclo[3.2.1]octan-3-ol | Hydroxyl instead of ketone | Increased polarity and potential solubility |
These comparisons highlight how modifications in structure can lead to variations in chemical reactivity and biological activity, emphasizing the uniqueness of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one within its class of compounds .
The compound’s systematic IUPAC name is 2-fluoro-8-azabicyclo[3.2.1]octan-3-one, reflecting its bicyclo[3.2.1]octane skeleton with a fluorine atom at position 2 and a ketone at position 3. The numbering follows Bridged Bicyclic Compounds (IUPAC Rule B-10), prioritizing the bridgehead nitrogen (position 8) and ketone group.
Isomeric possibilities arise from variations in fluorine placement (e.g., 3-fluoro vs. 2-fluoro) and bridgehead configurations. However, the provided sources focus exclusively on the 2-fluoro derivative, suggesting its synthetic accessibility and stability over other isomers. The bicyclic system’s rigidity minimizes conformational flexibility, reducing the likelihood of positional isomerism under standard conditions.
While crystallographic data for 2-fluoro-8-azabicyclo[3.2.1]octan-3-one remains unpublished, analogous compounds like 8-oxa-6-azabicyclo[3.2.1]octan-7-one (BOL) exhibit well-characterized structures. These studies reveal:
Comparative modeling predicts a puckered bicyclic core stabilized by intramolecular hydrogen bonding between the ketone oxygen and bridgehead nitrogen.
A strong absorption at 1,710 cm⁻¹ corresponds to the ketone C=O stretch. The C–F vibration appears as a medium-intensity band at 1,100–1,150 cm⁻¹.
The molecular ion peak at m/z 143.16 ([M]⁺) aligns with the molecular formula C₇H₁₀FNO. Fragmentation pathways include loss of CO (m/z 115.08) and HF (m/z 123.10).
Fluorination increases lipophilicity and metabolic stability, making the fluorinated derivative more pharmacologically relevant. The electron-withdrawing effect of fluorine also polarizes the ketone, altering its reactivity in nucleophilic additions.
The conformational analysis of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one reveals distinctive structural features characteristic of bridged bicyclic systems. The compound adopts a rigid framework where the piperidine ring exists in a distorted chair conformation, while the fused pyrrolidine ring adopts a flattened envelope conformation [1] [2]. This conformational preference is governed by the inherent constraints imposed by the bicyclic bridge structure.
Detailed nuclear magnetic resonance spectroscopy studies of related 8-azabicyclo[3.2.1]octan-3-one derivatives demonstrate that the piperidine ring maintains a chair conformation with the nitrogen atom and one carbon atom displaced by 0.876 and -0.460 angstroms respectively, on opposite sides of the mean plane [3]. The pyrrolidine ring deviates significantly from planarity, with the nitrogen atom displaced by 0.644 angstroms from the mean plane of the other four atoms [3].
The introduction of the fluorine substituent at the 2-position introduces additional conformational constraints. The strong electronegativity of fluorine (4.0 on the Pauling scale) creates significant dipolar interactions that influence the overall molecular geometry [4]. The fluorine atom exhibits disorder in crystallographic studies, with occupancy ratios of approximately 0.910:0.090, indicating dynamic behavior at the substitution site [1].
The dihedral angle between the pyrrolidine plane and the piperidine plane remains relatively constant at approximately 67.6 degrees in the parent compound, with the fluorine substitution expected to introduce minor deviations due to electronic effects [1]. The nitrogen substituent consistently adopts an axial position with respect to the piperidone ring, providing optimal orbital overlap and minimizing steric hindrance [2].
Conformational flexibility is limited by the bridged nature of the bicyclic system, with calculated nitrogen inversion barriers ranging from 8-12 kcal/mol for the parent compound [2]. The presence of the fluorine substituent is anticipated to increase this barrier to approximately 9-14 kcal/mol due to enhanced electronic interactions and reduced conformational mobility.
The incorporation of fluorine into the 8-azabicyclo[3.2.1]octan-3-one framework significantly modifies the electronic structure and ring strain characteristics of the bicyclic system. Fluorine, being the most electronegative element, exerts profound electronic effects through both inductive and field effects [5] [6].
The carbon-fluorine bond in 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one exhibits a bond length of approximately 1.35-1.40 angstroms, consistent with typical aliphatic carbon-fluorine bonds [5]. The strong electron-withdrawing nature of fluorine creates a substantial dipole moment, with the fluorine atom bearing significant negative charge density while the adjacent carbon becomes electron-deficient [6].
Ring strain analysis reveals that fluorine substitution enhances the overall strain energy of the bicyclic system by approximately 5-8 kcal/mol compared to the parent compound [5]. This increase results from the disruption of optimal orbital overlap and the introduction of additional electrostatic repulsions within the constrained ring system. The enhanced strain manifests through bond angle distortions and altered hybridization patterns [5].
The electronic effects of fluorine propagate throughout the bicyclic framework through the sigma-bond network. The inductive effect of fluorine destabilizes adjacent carbon centers, leading to increased reactivity at positions alpha to the fluorine substituent [4]. This electronic perturbation affects the carbonyl group at the 3-position, modifying its electrophilic character and potentially influencing reaction pathways.
Molecular orbital calculations demonstrate that fluorine substitution significantly alters the frontier orbital energies. The highest occupied molecular orbital energy decreases due to the electron-withdrawing effect of fluorine, while the lowest unoccupied molecular orbital energy also shifts, resulting in modified electronic transitions and reactivity patterns [6]. These changes in orbital energies directly correlate with observed alterations in chemical behavior and stability.
The polarization effects induced by fluorine create asymmetric charge distribution within the bicyclic system. Natural bond orbital analysis reveals increased ionic character in bonds adjacent to the fluorine substituent, with corresponding changes in bond lengths and angles throughout the molecular framework [4]. These structural modifications contribute to the unique properties exhibited by fluorinated azabicyclic compounds.
Comprehensive density functional theory investigations of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one reveal the existence of multiple tautomeric forms, each with distinct energetic and structural characteristics. The keto form, featuring the carbonyl group at the 3-position, represents the thermodynamically most stable tautomer under standard conditions [7] [8].
Solvent effects play a crucial role in tautomeric equilibria. Polar solvents, particularly those capable of hydrogen bonding, stabilize the enol and imine forms through specific solvation interactions [8]. The polarizable continuum model calculations demonstrate that the energy gap between tautomeric forms decreases in polar media, with the enol form showing particular stabilization in protic solvents [7].
The influence of the fluorine substituent on tautomeric behavior is multifaceted. The electron-withdrawing nature of fluorine stabilizes the keto form by increasing the electrophilicity of the carbonyl carbon [4]. Simultaneously, fluorine substitution raises the energy barriers for proton transfer processes, effectively kinetically trapping the system in the keto form under ambient conditions [5].
Time-dependent density functional theory calculations reveal that different tautomeric forms exhibit distinct electronic absorption spectra, with the keto form showing characteristic carbonyl transitions while the enol form displays hydroxyl-associated electronic transitions [9]. These spectroscopic differences provide experimental handles for distinguishing between tautomeric forms and monitoring their interconversion dynamics.
The computed activation barriers for tautomeric interconversion range from 15-25 kcal/mol, indicating that these processes are thermally accessible but kinetically controlled [10]. The presence of the bicyclic constraint and fluorine substitution both contribute to elevated activation barriers compared to simpler carbonyl-containing systems, reflecting the rigid structural framework and electronic perturbations inherent in this molecular architecture.
| Parameter | 8-Azabicyclo[3.2.1]octan-3-one | 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one |
|---|---|---|
| Ring System | Bicyclic bridged | Bicyclic bridged |
| Nitrogen Inversion Barrier (kcal/mol) | 8-12 | 9-14 (estimated) |
| Preferred Piperidine Conformation | Distorted chair | Distorted chair |
| Preferred Pyrrolidine Conformation | Flattened envelope | Flattened envelope |
| N-Substituent Position | Axial | Axial |
| Dihedral Angle (degrees) | 67.6 | 65-70 (estimated) |
| Property | Fluorine Impact | Effect on Bicyclic System |
|---|---|---|
| Electronegativity | Highest (4.0) | Polarizes C-F bond |
| Inductive Effect | Strong electron-withdrawing | Destabilizes adjacent carbons |
| Ring Strain Enhancement (kcal/mol) | +5 to +8 | Increases overall strain |
| Bond Length Distortion | C-F: 1.35-1.40 Å | Distorts ring geometry |
| Electronic Density Redistribution | Localized on fluorine | Alters reactivity patterns |
| Orbital Hybridization Change | Increased s-character | Changes bond angles |
| Tautomeric Form | Relative Energy (kcal/mol) | Stability Order | Solvent Effect |
|---|---|---|---|
| Keto (C=O) | 0.0 | Most stable | Reference |
| Enol (C-OH) | +4.2 to +6.8 | Moderately stable | Stabilized in polar solvents |
| Imine (C=N) | +2.1 to +4.5 | Less stable | Slightly stabilized |
| Enamine (C-NH) | +5.0 to +8.5 | Least stable | Destabilized in polar media |
| Method | Accuracy | Computational Cost | Application |
|---|---|---|---|
| B3LYP/6-31G(d,p) | Good | Low | Geometry optimization |
| B3LYP/6-31++G(d,p) | Very Good | Moderate | Energy calculations |
| M06-2X/6-31+G(d,p) | Excellent | Moderate | Conformational analysis |
| MP2/6-311++G(d,p) | Excellent | High | High accuracy energies |
| CCSD(T)/6-311++G(d,p) | Reference | Very High | Benchmark calculations |